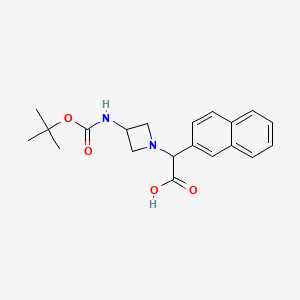

(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid

Overview

Description

The compound is a type of heterocyclic amino acid derivative . It likely contains an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Scientific Research Applications

Antimicrobial Properties

The compound "(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid" and its derivatives have been studied for their antimicrobial properties. A study reported that certain derivatives displayed antibacterial activity against strains such as E. coli and B. subtilis, although the activity was moderate to low and antifungal activity was relatively weak, indicating a potential for further research and development in antimicrobial applications (Kumar et al., 2012).

Synthesis of Amino Acid Derivatives

Research has shown that the compound can be used in the synthesis of amino acid derivatives, which are crucial in various biochemical processes. A study described a synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine and oxetane rings. The synthesized compounds were diversified through the Suzuki–Miyaura cross-coupling, indicating their potential in creating a variety of biologically active compounds (Gudelis et al., 2023).

Protein Synthesis in Plants

In the realm of plant biology, derivatives of the compound, specifically naphthalene-1-acetic acid, have been studied for their impact on protein synthesis in plants. A particular study focused on how naphthalene-1-acetic acid, along with kinetin, influences the incorporation of radioactive amino acids into polypeptides, shedding light on the regulatory role these compounds might play in plant growth and development (Maaß & Klämbt, 2004).

Anticonvulsant Activity

The compound's derivatives have been investigated for their potential anticonvulsant properties. One study synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4] nonane-3,8-dione derivatives and evaluated them as potential anticonvulsant agents. The study found significant delay in the onset of convulsion and prolongation of survival time in models, compared to phenobarbital, suggesting the therapeutic potential of these derivatives in treating convulsive disorders (Ghareb et al., 2017).

properties

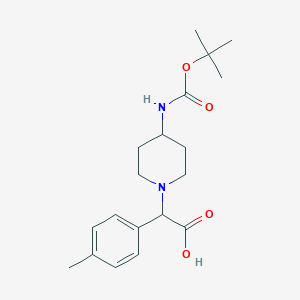

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)21-16-11-22(12-16)17(18(23)24)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,16-17H,11-12H2,1-3H3,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFDYHHRVUNCEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Boc-amino-azetidin-1-YL)-naphthalen-2-YL-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-ethylamine](/img/structure/B3293298.png)

![2-Phenyl-2,7-diaza-spiro[4.4]nonane](/img/structure/B3293359.png)

![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)